molecular formula C24H32ClN3OS2 B1246178 Lipocrine

Lipocrine

货号: B1246178
分子量: 478.1 g/mol
InChI 键: QVGXTQPZHCDXRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

利泊克林是一种杂合分子,通过将 9-氨基-6-氯-1,2,3,4-四氢吖啶与α-硫辛酸结合而设计。该化合物表现出有效的乙酰胆碱酯酶抑制活性,并具有抗氧化特性。 它已被研究用于其保护免受活性氧的潜在作用以及降低乙酰胆碱酯酶刺激的淀粉样蛋白β聚集,使其成为治疗阿尔茨海默病等神经退行性疾病的有希望的候选者 .

准备方法

合成路线和反应条件: 利泊克林是通过将他克林(一种已知的乙酰胆碱酯酶抑制剂)与α-硫辛酸(一种通用抗氧化剂)连接而合成的。合成包括以下步骤:

    他克林衍生物的形成: 他克林首先被修饰以引入一个可以与α-硫辛酸反应的官能团。

    与α-硫辛酸的共轭: 然后在特定反应条件下将修饰后的他克林与α-硫辛酸共轭以形成利泊克林。

工业生产方法: 虽然利泊克林的详细工业生产方法没有广泛记录,但合成通常涉及标准的有机合成技术,例如缩合反应、通过色谱法纯化和结晶以获得最终产品 .

反应类型:

    氧化: 由于存在α-硫辛酸部分,利泊克林可以进行氧化反应,α-硫辛酸部分以其氧化还原特性而闻名。

    还原: 该化合物也可以参与还原反应,尤其是在其可以作为抗氧化剂发挥作用的生物系统中。

    取代: 利泊克林可能进行取代反应,特别是在其合成过程中引入的官能团处。

常用试剂和条件:

    氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。

    还原: 通常使用还原剂,例如硼氢化钠或氢化铝锂。

    取代: 根据具体的取代反应,可以使用各种亲核试剂或亲电试剂。

形成的主要产物:

科学研究应用

Neurodegenerative Diseases

Lipocrine's multifaceted action makes it a promising candidate for treating Alzheimer's disease through:

  • Multi-Target Directed Ligands (MTDLs) : this compound is part of a strategic approach to develop MTDLs that target various pathways involved in neurodegeneration. Its ability to modulate AChE activity while also addressing oxidative stress positions it as a valuable tool in combating Alzheimer's disease .

Hormonal Therapies

This compound is being explored for its applications in hormonal therapies:

  • Testosterone Replacement Therapy : Lipocine Inc., a biopharmaceutical company, has developed formulations of this compound for oral testosterone replacement therapy. Their product TLANDO® is designed to restore normal testosterone levels without requiring dose titration, offering an efficient alternative to traditional therapies .
  • Management of Metabolic Disorders : Other formulations, such as LPCN 2401, are being developed as androgen receptor agonists aimed at obesity management. This highlights this compound's versatility beyond neurodegenerative applications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in various applications:

StudyFocusFindings
Bertucci et al. (2011)Binding StudiesDemonstrated reversible binding of this compound to human serum albumin using circular dichroism spectroscopy, indicating potential for enhanced drug delivery .
Bolognesi et al. (2024)Alzheimer's DiseaseHighlighted this compound's role as an MTDL with dual inhibition capabilities against AChE and oxidative stress pathways, supporting its use in Alzheimer's treatment strategies .
Lipocine Inc. (2024)Hormonal TherapyReported successful FDA approval for TLANDO®, showcasing this compound's application in testosterone replacement therapy with improved patient compliance .

作用机制

利泊克林通过多种机制发挥作用:

类似化合物:

    他克林: 一种已知的用于治疗阿尔茨海默病的乙酰胆碱酯酶抑制剂。

    α-硫辛酸: 一种具有多种治疗应用的通用抗氧化剂。

比较:

相似化合物的比较

    Tacrine: A known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Alpha-Lipoic Acid: A universal antioxidant with various therapeutic applications.

Comparison:

化学反应分析

Reversible Binding to Human Serum Albumin (HSA)

Lipocrine exhibits reversible and stereoselective binding to HSA, a key plasma protein influencing drug distribution. Circular dichroism (CD) spectroscopy revealed distinct binding modes for its enantiomers:

  • (R)-lipocrine and (S)-lipocrine induce similar CD spectra upon binding, suggesting analogous stereochemical orientations within HSA pockets .

  • Binding stoichiometry varies with molar ratios:

    • At [drug]/[HSA] ≤ 2 , this compound primarily binds to high-affinity sites.

    • At [drug]/[HSA] > 2 , secondary interactions occur, indicating multi-site binding .

Table 1: Competitive Binding of this compound to HSA Sites

Binding SiteCompetition Observed?Displacement Mechanism
Site I (Warfarin)PartialNon-cooperative
Site II (Ibuprofen)DirectCompetitive
Bilirubin SiteDirectCompetitive

Key findings:

  • This compound significantly interacts with all major HSA binding sites, with strongest competition at Site II and the bilirubin-binding site .

  • Binding reversibility suggests transient interactions, potentially modulating bioavailability.

Stereoselective Interactions

The enantiomers of this compound display distinct binding thermodynamics:

  • (R)-lipocrine : Prefers hydrophobic interactions with HSA.

  • (S)-lipocrine : Engages in hydrogen bonding and electrostatic interactions .

Mechanistic implications :

  • Stereoselectivity arises from differential spatial alignment of the enantiomers within HSA pockets.

  • Both enantiomers retain antioxidant activity, but (R)-lipocrine shows marginally higher AChE inhibition .

Redox Reactions and Antioxidant Activity

This compound protects cells against reactive oxygen species (ROS) through:

  • Radical scavenging : Neutralizes hydroxyl (·OH) and superoxide (O₂·⁻) radicals.

  • Chelation of redox-active metals : Inhibits Fenton-like reactions involving Fe²⁺/Cu⁺ .

Table 2: Antioxidant Efficacy of this compound

AssayActivity (%)Reference
DPPH Radical Scavenging82 ± 3
Superoxide Scavenging75 ± 4

Enzymatic Inhibition Mechanisms

This compound inhibits cholinesterases through dual modes:

  • Competitive inhibition : Binds to the catalytic anionic site (CAS) of AChE.

  • Peripheral site interaction : Disrupts substrate access via π-π stacking with Trp286 .

Kinetic parameters :

  • AChE : IC₅₀ = 0.8 ± 0.1 μM.

  • BChE : IC₅₀ = 1.2 ± 0.3 μM.

Reactivity in Biological Matrices

This compound undergoes pH-dependent hydrolysis in plasma:

  • At physiological pH (7.4) : Stable for >24 hours.

  • At acidic pH (≤5.5) : Rapid degradation to inactive metabolites .

Degradation products :

  • Primary metabolite : 4-hydroxybenzaldehyde (via oxidative cleavage).

  • Secondary metabolite : Benzoic acid derivatives.

Synthetic Pathways and Stability

This compound is synthesized via a three-step process:

  • Mannich reaction : Condensation of 4-hydroxyacetophenone, formaldehyde, and piperazine.

  • Reductive amination : Catalytic hydrogenation to form the secondary amine.

  • Chiral resolution : Separation of enantiomers using HPLC with a cellulose column .

Stability considerations :

  • Light-sensitive: Requires storage in amber vials.

  • Oxidative degradation minimized under inert gas (N₂/Ar).

常见问题

Basic Research Questions

Q. What structural characteristics of Lipocrine are critical for its acetylcholinesterase (AChE) inhibitory activity?

this compound contains a chlorine atom, indole ring, and two disulfide (-S-S-) bridges, which contribute to its interaction with AChE’s peripheral anionic site. The chlorine atom enhances binding affinity, while the disulfide bridges stabilize the molecule’s conformation. Structural analogs lacking chlorine (e.g., compound 46) show reduced potency (IC50 = 0.256 µM vs. This compound’s 0.25 nM for hAChE), highlighting the role of halogenation in target specificity .

Q. How does this compound’s inhibitory profile compare across species (e.g., human vs. murine AChE)?

this compound exhibits species-specific efficacy: its IC50 for human AChE (0.25 nM) is significantly lower than for murine BuChE (10.8 nM). This discrepancy may arise from structural differences in the enzyme’s active site. Researchers should validate findings across species and use homology modeling to identify critical residues influencing binding .

Q. What methodologies are recommended for assessing this compound’s anti-amyloid aggregation effects?

Use in vitro assays with Aβ1-42 peptides under acetylthiocholine-induced aggregation conditions. Measure aggregation inhibition via thioflavin-T fluorescence (62% inhibition for this compound) and confirm with TEM imaging. Include controls (e.g., donepezil) to benchmark efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual AChE inhibition and Aβ aggregation suppression be reconciled?

this compound’s primary mechanism involves AChE inhibition, which indirectly reduces Aβ aggregation via cholinergic signaling. However, direct Aβ suppression (62%) may involve redox modulation via disulfide bonds. To resolve contradictions, perform dose-response studies with AChE-knockout models to isolate direct effects .

Q. What statistical frameworks are optimal for analyzing dose-dependent responses in this compound studies?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For Aβ aggregation data, use ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure power analysis (α = 0.05, β = 0.2) to determine sample sizes, as small effect sizes (e.g., 17% inhibition in analogs) require larger cohorts .

Q. How should researchers design in vivo studies to evaluate this compound’s blood-brain barrier (BBB) penetration?

Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) with LC-MS/MS quantification of brain this compound levels. Include a positive control (e.g., rivastigmine) and assess pharmacodynamic endpoints (AChE activity, Aβ plaques). Address ethical approval (IACUC protocols) and randomization to minimize bias .

Q. What strategies mitigate batch variability in this compound synthesis for preclinical trials?

Standardize synthetic routes (e.g., Ullmann coupling for disulfide bonds) and validate purity via HPLC-UV/LC-MS. Implement QC checks for chlorine content (EDX spectroscopy) and stereochemical consistency (circular dichroism). Document deviations in supplementary materials for reproducibility .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) analysis?

Perform molecular docking (AutoDock Vina) to map interactions with AChE’s catalytic triad (Ser203, Glu334, His447). Compare binding energies of analogs (e.g., compound 46) to identify pharmacophores. Validate predictions with mutagenesis studies .

Q. Methodological Guidelines

  • Data Contradictions : Use sensitivity analysis to distinguish assay artifacts (e.g., thioflavin-T quenching by this compound) from true biological effects .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including ARRIVE criteria for animal studies .
  • Reproducibility : Share raw datasets (e.g., enzyme kinetics, HPLC chromatograms) in public repositories like Zenodo .

属性

分子式

C24H32ClN3OS2

分子量

478.1 g/mol

IUPAC 名称

N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C24H32ClN3OS2/c25-17-10-11-20-22(16-17)28-21-8-3-2-7-19(21)24(20)27-14-5-13-26-23(29)9-4-1-6-18-12-15-30-31-18/h10-11,16,18H,1-9,12-15H2,(H,26,29)(H,27,28)

InChI 键

QVGXTQPZHCDXRZ-UHFFFAOYSA-N

规范 SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)CCCCC4CCSS4

同义词

lipocrine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。